molecular formula C11H12O3 B11720700 7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid

7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid

Cat. No.: B11720700
M. Wt: 192.21 g/mol
InChI Key: RMDCVWSUDLDRTF-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydrobenzofuran-3-acetic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid involves several steps. One common method includes the reaction of 3-hydroxy-3H-benzofuran-2-one with methyl iodide in the presence of a base to form the methylated product. This is followed by a Friedel-Crafts acylation reaction to introduce the acetic acid moiety . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Methyl-2,3-dihydrobenzofuran-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

7-Methyl-2,3-dihydrobenzofuran-3-acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives with potential pharmaceutical applications.

    Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

7-Methyl-2,3-dihydrobenzofuran-3-acetic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

7-Methyl-2,3-dihydrobenzofuran-3-acetic acid is a compound with a unique benzofuran structure that has garnered attention for its potential biological activities. This article explores the compound's biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{14}O_{3}
  • Molecular Weight : Approximately 192.21 g/mol
  • Structure : The compound consists of a fused benzene and furan ring with a methyl group at the seventh position and an acetic acid moiety at the third position.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance:

  • In vitro studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in macrophages treated with the compound.
  • Animal models of inflammation showed decreased paw edema when treated with this compound, indicating its potential as an anti-inflammatory agent.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro assays revealed that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 32 µg/mL for certain pathogens.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cell viability assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values of approximately 15 µM and 20 µM, respectively .
  • Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses and cancer progression .
  • Reactive Oxygen Species (ROS) Modulation : It may also modulate ROS levels, contributing to its cytotoxic effects against cancer cells .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
6-Hydroxy-2,3-dihydrobenzofuran-3-acetic AcidC_{12}H_{14}O_{4}Hydroxyl group at position sixEnhanced solubility; moderate anti-inflammatory activity
7-Ethyl-2,3-dihydrobenzofuran-3-acetic AcidC_{13}H_{16}O_{3}Ethyl group substitutionAltered pharmacokinetics; reduced antimicrobial activity
Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetateC_{12}H_{13}F O_{3}Fluorine substitutionIncreased metabolic stability; similar anticancer effects

Case Studies

Several studies have documented the biological activities of this compound:

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported significant reductions in inflammatory markers in animal models treated with this compound .
  • Antimicrobial Efficacy Study : Research published in MDPI highlighted its effectiveness against resistant bacterial strains, providing evidence for its potential use in treating infections.
  • Anticancer Research : A recent investigation demonstrated that this compound could enhance the efficacy of standard chemotherapy drugs by sensitizing cancer cells through apoptotic pathways .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H12O3/c1-7-3-2-4-9-8(5-10(12)13)6-14-11(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)

InChI Key

RMDCVWSUDLDRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CO2)CC(=O)O

Origin of Product

United States

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